Benzoic acid, 5-amino-2-((5-(1,3-dioxoisoindolin-2-YL)pentyl)oxy)-
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Overview
Description
Benzoic acid, 5-amino-2-((5-(1,3-dioxoisoindolin-2-yl)pentyl)oxy)- is a bioactive chemical.
Scientific Research Applications
Antiepileptic Activity : N-aryl-2-(1,3-dioxoisoindolin-2-yl)-3-phenylpropanamides derivatives, which are structurally related to your compound of interest, have shown significant antiepileptic activity. This was demonstrated in a study where these compounds were synthesized and tested for seizure latency in male mice. Molecular docking studies also indicated strong interactions with the GABAA receptor (Asadollahi et al., 2019).
Anti-inflammatory Applications : Another study synthesized novel 2-(3-(2-(1,3-dioxoisoindolin-2-yl) acetamido)-4-oxo-2-phenylthiazolidin-5-yl) acetic acid derivatives, evaluating them for anti-inflammatory activity using in vitro and in vivo models. The compounds showed promising activity, and molecular docking was performed to assess their binding affinity (Nikalje et al., 2015).
Antibacterial and Antifungal Properties : A research focusing on the synthesis of various compounds including N-(5-benzylidene-4-oxo-2-phenylthiazolidin-3-yl)-5-((1,3-dioxoisoindolin-2-yl)methyl)-2-hydroxybenzamide revealed that some of these compounds exhibit promising antibacterial and antifungal activities, suggesting their potential as antimicrobials (Patel & Dhameliya, 2010).
Role in Biosynthesis of Natural Products : The compound is related to 3-Amino-5-hydroxy benzoic acid (3,5-AHBA), a precursor for a large group of natural products including ansamycins and mitomycins. A review covering the biosynthesis of AHBA-derived natural products highlights the chemical and biochemical perspectives of these compounds (Kang, Shen, & Bai, 2012).
Synthesis of Fluorescence Probes : Related to your compound, 2-[6-(4′-hydroxy)phenoxy-3H-xanthen-3-on-9-yl]benzoic acid and its derivatives were synthesized as novel fluorescence probes. These compounds were used to detect reactive oxygen species in biological and chemical applications, demonstrating the versatility of benzoic acid derivatives in scientific research (Setsukinai et al., 2003).
Properties
CAS No. |
13737-98-9 |
---|---|
Molecular Formula |
C20H20N2O5 |
Molecular Weight |
368.4 g/mol |
IUPAC Name |
5-amino-2-[5-(1,3-dioxoisoindol-2-yl)pentoxy]benzoic acid |
InChI |
InChI=1S/C20H20N2O5/c21-13-8-9-17(16(12-13)20(25)26)27-11-5-1-4-10-22-18(23)14-6-2-3-7-15(14)19(22)24/h2-3,6-9,12H,1,4-5,10-11,21H2,(H,25,26) |
InChI Key |
ZCLNIPUJEKUSEP-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)CCCCCOC3=C(C=C(C=C3)N)C(=O)O |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)CCCCCOC3=C(C=C(C=C3)N)C(=O)O |
Appearance |
Solid powder |
13737-98-9 | |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Benzoic acid, 5-amino-2-((5-(1,3-dioxoisoindolin-2-yl)pentyl)oxy)- |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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